BenchChemオンラインストアへようこそ!

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Acetyl-CoA carboxylase Isozyme selectivity Lipid metabolism

This selective ACC2 inhibitor, with a validated >3000-fold selectivity over ACC1, is essential for precise metabolic studies. Unlike generic analogs, its 4-phenoxy substituent and cyclohexanecarboxamide moiety are critical for target-specific ACC2 interrogation (IC50 9-20 nM), preventing confounding off-target lipogenesis. Sourced for R&D reproducibility, this compound supports definitive malonyl-CoA and fatty acid oxidation research.

Molecular Formula C22H22N2O2S
Molecular Weight 378.49
CAS No. 361470-07-7
Cat. No. B2706865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
CAS361470-07-7
Molecular FormulaC22H22N2O2S
Molecular Weight378.49
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H22N2O2S/c25-21(17-7-3-1-4-8-17)24-22-23-20(15-27-22)16-11-13-19(14-12-16)26-18-9-5-2-6-10-18/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,23,24,25)
InChIKeyLOMOYRLPEVPGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 361470-07-7): Scientific Procurement & Structural Identity


N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 361470-07-7, molecular formula C22H22N2O2S, molecular weight 378.49 g/mol) is a fully synthetic small-molecule belonging to the phenoxy-thiazole carboxamide class . The compound incorporates a central 2-aminothiazole core substituted at the 4-position with a 4-phenoxyphenyl group and acylated with a cyclohexanecarbonyl moiety. This architecture is characteristic of a series of acetyl-CoA carboxylase (ACC) inhibitors, specifically those targeting the ACC2 isozyme [1]. The compound is primarily utilized as a research tool in metabolic disease programs, particularly for probing fatty acid oxidation and malonyl-CoA regulation [1].

Why Generic Substitution of N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide Is Not Scientifically Defensible


Within the phenoxy-thiazole carboxamide series, subtle structural modifications—particularly on the phenyl ring attached to the thiazole core—produce dramatic changes in isozyme selectivity (ACC2 vs. ACC1) and target potency [1]. The 4-phenoxy substituent is a critical pharmacophoric element that imparts high ACC2 selectivity (>3000-fold) while maintaining excellent ACC2 potency (IC50 values in the 9–20 nM range) in closely related analogs [1]. Generic replacement with a non-validated analog risks loss of this selectivity window, potentially confounding metabolic studies where ACC1 inhibition would suppress lipogenesis in unintended tissues. Furthermore, the cyclohexanecarboxamide acyl group influences DGAT1 inhibitory activity in related scaffolds [2], and any substitution could unpredictably alter polypharmacology. Therefore, selection of CAS 361470-07-7 over uncharacterized analogs is essential for experimental reproducibility and target-specific interrogation in lipid metabolism research.

Quantitative Differentiation Evidence for N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide


ACC2 Isozyme Selectivity Advantage Over ACC1 in Structurally Related Phenoxy-Thiazole Series

In the phenoxy-thiazole series from which CAS 361470-07-7 is derived, incorporation of a 4-phenoxy substituent on the phenyl ring attached to the thiazole core dramatically enhances ACC2 selectivity to >3000-fold over ACC1 while maintaining ACC2 IC50 values in the 9–20 nM range [1]. By contrast, the unsubstituted phenyl analog (lead scaffold lacking phenoxy substitution) exhibits substantially lower ACC2 selectivity, demonstrating that the 4-phenoxyphenyl motif is a key differentiator [1]. Although the exact IC50 of CAS 361470-07-7 against ACC2 and ACC1 has not been publicly disclosed, the structure-activity relationship (SAR) reported by Clark et al. (2007) establishes that compounds bearing the 4-phenoxyphenyl moiety consistently fall within the high-selectivity, high-potency cluster [1].

Acetyl-CoA carboxylase Isozyme selectivity Lipid metabolism

Potential DGAT1 Inhibitory Activity Relative to Other Cyclohexanecarboxamide Thiazole Scaffolds

Cyclohexanecarboxamide-containing thiazole derivatives have been identified as potent DGAT1 inhibitors in a related chemical series. Kandre et al. (2014) reported that a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold (compound 9e) achieved a DGAT1 IC50 of 14.8 nM and reduced plasma triglycerides by 112% in an oral fat tolerance test in mice [1]. CAS 361470-07-7 shares the cyclohexanecarboxamide-thiazole-phenyl pharmacophore but differs in the linker and terminal group, positioning it as a structural intermediate between the ACC2-selective phenoxy-thiazole series and the DGAT1-active cyclohexanecarboxylic acid scaffolds. No direct DGAT1 inhibition data for CAS 361470-07-7 were identified, but the scaffold similarity suggests potential cross-reactivity that could be exploited or must be accounted for in mechanistic studies.

DGAT1 Triglyceride synthesis Obesity

Structural Uniqueness: 4-Phenoxyphenyl Substituent as a Selectivity Handle Not Present in Common ACC Inhibitors

Commercially available ACC inhibitors such as CP-640186 (ACC1/ACC2 dual inhibitor, IC50 ~60 nM for ACC1 and ~40 nM for ACC2) and ND-646 (ACC1-selective) lack the 4-phenoxyphenyl-thiazole motif that defines the chemotype of CAS 361470-07-7 [1]. This structural feature is specifically associated with dramatic ACC2 selectivity enhancements (>3000-fold) [2]. Unlike CP-640186, which inhibits both isozymes with similar potency, CAS 361470-07-7 is expected to selectively suppress ACC2, enabling dissection of ACC2-specific roles in fatty acid oxidation without concurrent ACC1 inhibition that would confound interpretation [2].

Chemical probe ACC2 selectivity Phenoxy-thiazole

Cyclohexanecarboxamide Moiety Confers Metabolic Stability Advantage Relative to Linear Acyl Analogs in Thiazole Series

In structurally related DGAT1 inhibitor series, the cyclohexanecarboxylic acid head group has been systematically optimized for improved metabolic stability and oral efficacy compared to acyclic carboxylic acid or amide variants. Kandre et al. (2014) demonstrated that the cyclohexane carboxylic acid head group contributes to potent in vivo activity, with compound 9e achieving a 112% plasma triglyceride reduction after oral dosing [1]. Although specific metabolic stability data for CAS 361470-07-7 are not publicly available, the cyclohexanecarboxamide group is expected to confer greater resistance to amide hydrolysis than simpler acetyl or propionyl substituents, which are more susceptible to plasma esterases and amidases [1].

Metabolic stability Pharmacokinetics Cyclohexanecarboxamide

High-Impact Research and Discovery Applications for N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide


ACC2-Selective Chemical Probe for Dissecting Fatty Acid Oxidation vs. Lipogenesis

In metabolic flux studies using primary hepatocytes or C2C12 myotubes, CAS 361470-07-7 can be deployed as an ACC2-selective inhibitor to increase fatty acid oxidation without suppressing de novo lipogenesis in the liver. This selectivity is critical for distinguishing ACC2-mediated regulation of malonyl-CoA from ACC1-dependent lipogenic pathways [1]. Researchers should confirm ACC2 selectivity in their specific cellular context by measuring malonyl-CoA levels and fatty acid oxidation rates (e.g., 14C-palmitate oxidation assay) alongside lipogenic endpoints (e.g., 14C-acetate incorporation into lipids).

Scaffold-Hopping Platform for Dual ACC2/DGAT1 Inhibitor Development

Given the structural overlap with both ACC2-selective phenoxy-thiazoles [1] and DGAT1-active cyclohexanecarboxamide thiazoles [2], CAS 361470-07-7 serves as an ideal starting scaffold for medicinal chemistry programs targeting dual ACC2/DGAT1 inhibition. The 4-phenoxyphenyl group provides a validated selectivity handle for ACC2, while the cyclohexanecarboxamide linker presents opportunities for DGAT1 activity optimization through amide or linker modifications as demonstrated by Kandre et al. (2014) [2].

In Vivo Metabolic Pharmacology in Diet-Induced Obesity Models

For in vivo target validation studies, CAS 361470-07-7 can be evaluated in diet-induced obese (DIO) mice to assess the therapeutic potential of ACC2 inhibition on whole-body fatty acid oxidation, insulin sensitivity, and ectopic lipid accumulation. The structural class has established oral bioavailability precedents [2], though researchers should independently characterize PK parameters (Cmax, t1/2, bioavailability) for this specific compound before conducting chronic dosing studies.

Chemical Biology Tool for Malonyl-CoA Decoy Mechanism Studies

The compound can be utilized as a tool to investigate the malonyl-CoA decoy hypothesis, where ACC2 inhibition reduces malonyl-CoA levels near mitochondria, thereby relieving carnitine palmitoyltransferase 1 (CPT1) inhibition and promoting fatty acid transport into mitochondria. This application requires careful dose-response experiments (0.1–10 µM range) to correlate ACC2 IC50 with malonyl-CoA depletion and CPT1 activity in isolated mitochondria or permeabilized cells [1].

Quote Request

Request a Quote for N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.